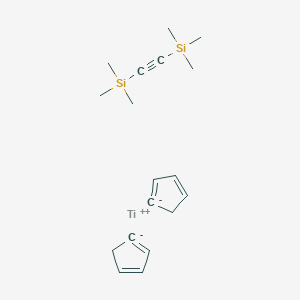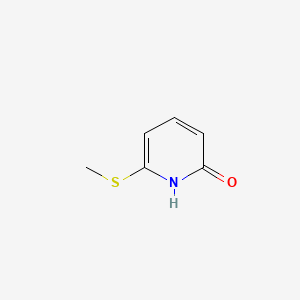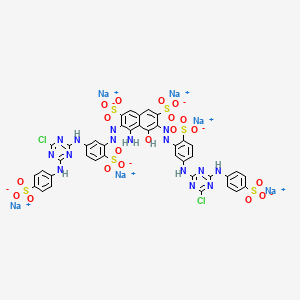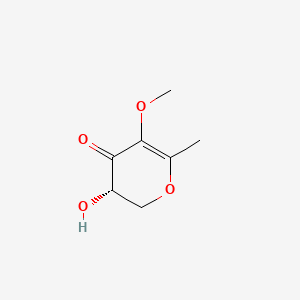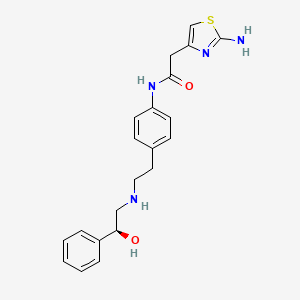
Carbidopa, 6-bromo
Descripción general
Descripción
Carbidopa is a dopa decarboxylase inhibitor used in combination with levodopa for the symptomatic treatment of idiopathic Parkinson disease and other conditions associated with parkinsonian symptoms . It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier .
Synthesis Analysis
Carbidopa is always administered concomitantly with levodopa . An experimental and theoretical investigation about the oxidation process of these drugs was able to provide the optimal conditions of an efficient analytical method for simultaneous quantification of L-dopa and C-dopa in pharmaceutical preparations .Molecular Structure Analysis
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate . The inhibitor is bound to the enzyme by forming a hydrazone linkage .Chemical Reactions Analysis
The analytical procedure is based on the controlled oxidation of these drugs, with further quantification using UV absorption spectrophotometry . Carbidopa inhibits the peripheral metabolism of levodopa .Physical And Chemical Properties Analysis
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate . It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Parkinson
Carbidopa se utiliza ampliamente en el tratamiento de la enfermedad de Parkinson . A menudo se combina con Levodopa en una suspensión enteral (CLES) para tratar la enfermedad de Parkinson avanzada (EP). La combinación ayuda a reducir la carga de pastillas asociada con los regímenes complejos de polifarmacia, mejorando el cumplimiento del paciente y la calidad de vida .
Estimulación cerebral profunda
Carbidopa se ha comparado con la estimulación cerebral profunda (DBS) por su eficacia en la reducción de la carga de pastillas en pacientes con EP . Los estudios han demostrado que los pacientes tratados con CLES tenían más probabilidades de lograr un estado libre de pastillas que los pacientes que recibieron DBS .
Tratamiento de la encefalomielitis autoinmune experimental (EAE)
La investigación ha demostrado que Carbidopa puede inhibir la activación de las células T, lo cual es crucial en el tratamiento de las enfermedades autoinmunitarias . En modelos animales, se ha descubierto que Carbidopa mitiga la EAE inducida por el fragmento peptídico 35-55 de la glicoproteína de la oligodendrocito-mielina (MOG-35-55) .
Tratamiento de la artritis inducida por colágeno
<a data-citationid="ce27aab4-142c-d627-eebd-eae8d264b445-30-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s40120-0
Mecanismo De Acción
Target of Action
Carbidopa, 6-bromo primarily targets the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC) . This enzyme is crucial in the biosynthesis of neurotransmitters, including dopamine, by converting L-DOPA to dopamine .
Mode of Action
This compound acts as an inhibitor of DDC . By binding to the enzyme, it prevents the decarboxylation of L-DOPA to dopamine in the peripheral tissues. This inhibition is significant because it allows more L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine in the brain, thus enhancing the therapeutic effects for conditions like Parkinson’s disease .
Biochemical Pathways
The inhibition of DDC by this compound affects the dopaminergic pathway . By preventing the peripheral conversion of L-DOPA to dopamine, it ensures that a higher concentration of L-DOPA reaches the central nervous system. This increases the availability of dopamine in the brain, which is deficient in patients with Parkinson’s disease .
Pharmacokinetics
This compound exhibits the following ADME properties:
- Excretion : The elimination half-life is approximately 2 hours, and it is excreted primarily via the kidneys .
These properties ensure that this compound remains effective in inhibiting peripheral DDC, thereby increasing the bioavailability of L-DOPA in the brain.
Result of Action
The primary molecular effect of this compound is the inhibition of peripheral DDC , leading to increased levels of L-DOPA in the bloodstream. At the cellular level, this results in higher dopamine synthesis in the brain, which helps alleviate the motor symptoms associated with Parkinson’s disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other medications can influence the efficacy and stability of this compound. For instance, the compound is stable under physiological pH but may degrade under extreme pH conditions. Additionally, interactions with other drugs that affect the dopaminergic system can alter its effectiveness .
Safety and Hazards
Direcciones Futuras
Looking to the future, the development of a robust, long-lasting, foundational oral CD/LD therapy that maximizes “Good On” time and has as small of a dosing burden as possible (eg, 1 or 2 doses per day) is a treatment goal . Attempts are underway to develop oral and transdermal very long-acting levodopa preparations .
Análisis Bioquímico
Biochemical Properties
Carbidopa, 6-bromo, like its parent compound Carbidopa, is a potent inhibitor of the enzyme DDC . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the conversion of L-DOPA to dopamine . By inhibiting DDC, this compound prevents the peripheral metabolism of Levodopa, allowing a greater proportion of the administered Levodopa to cross the blood-brain barrier for central nervous system effect .
Cellular Effects
This compound, through its inhibition of DDC, impacts various types of cells and cellular processes. For instance, it has been shown to strongly inhibit T cell activation both in vitro and in vivo . This inhibition of T cell responses has implications in conditions like Parkinson’s disease, where increased numbers of activated/memory T cells are observed .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of the DDC enzyme . This prevents the conversion of Levodopa to dopamine outside the central nervous system, thereby reducing unwanted side effects of Levodopa on organs located outside the CNS .
Temporal Effects in Laboratory Settings
Studies on Carbidopa have shown that it can lead to side effects such as heartburn, muscle twitching, paresthesias at higher doses, migraines, and hallucinations after a single dose .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on Carbidopa has shown that it can mitigate conditions like experimental autoimmune encephalitis and collagen-induced arthritis in animal models .
Metabolic Pathways
This compound, like Carbidopa, is involved in the metabolic pathway of Levodopa. It inhibits the enzyme DDC, which is crucial in the conversion of Levodopa to dopamine .
Transport and Distribution
This compound is widely distributed in tissues, except in the brain . After one hour, Carbidopa is found mainly in the kidney, lungs, small intestine, and liver .
Propiedades
IUPAC Name |
(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150100 | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43197-33-7 | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43197-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa, 6-bromo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBIDOPA, 6-BROMO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O6NJX3L6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/no-structure.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)
